1,3-Diazaspiro(4.5)dec-2-ene, 1-methyl-2-(2-pyridyl)-
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Overview
Description
1,3-Diazaspiro(4.5)dec-2-ene, 1-methyl-2-(2-pyridyl)- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a diazaspirodecane and a pyridine ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)dec-2-ene, 1-methyl-2-(2-pyridyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a pyridine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.5)dec-2-ene, 1-methyl-2-(2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
1,3-Diazaspiro(4.5)dec-2-ene, 1-methyl-2-(2-pyridyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.5)dec-2-ene, 1-methyl-2-(2-pyridyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene: A related compound with an oxa linkage instead of a diaza linkage.
Uniqueness
1,3-Diazaspiro(4.5)dec-2-ene, 1-methyl-2-(2-pyridyl)- is unique due to its specific spirocyclic structure and the presence of both diaza and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
111964-33-1 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-methyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H19N3/c1-17-13(12-7-3-6-10-15-12)16-11-14(17)8-4-2-5-9-14/h3,6-7,10H,2,4-5,8-9,11H2,1H3 |
InChI Key |
VBDCETCMMGIEPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NCC12CCCCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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